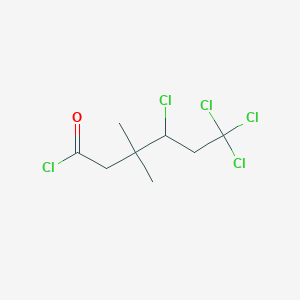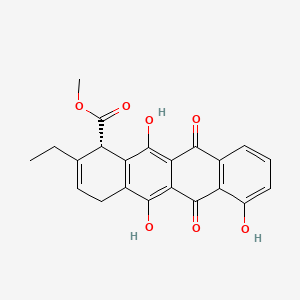
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical research and industrial applications.
準備方法
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable naphthacene derivative.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, hydroxylation, and oxidation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
化学反応の分析
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain functional groups with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it valuable in industrial processes, such as the production of specialty chemicals.
作用機序
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid: This compound has a similar naphthalene-based structure but lacks the additional functional groups present in 1-Naphthacenecarboxylic acid.
1-Naphthalenecarboxylic acid, ethyl ester: This compound is an ester derivative of naphthalenecarboxylic acid but with different substituents.
The uniqueness of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
75324-01-5 |
|---|---|
分子式 |
C22H18O7 |
分子量 |
394.4 g/mol |
IUPAC名 |
methyl (1S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,4-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H18O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-7,13,23,25,27H,3,8H2,1-2H3/t13-/m0/s1 |
InChIキー |
DUESSPZZBNOZKI-ZDUSSCGKSA-N |
異性体SMILES |
CCC1=CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
正規SMILES |
CCC1=CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
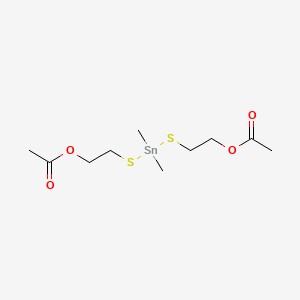
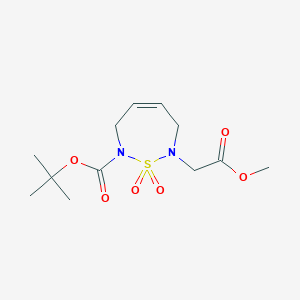
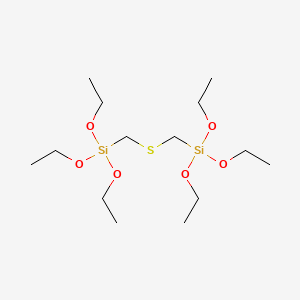
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
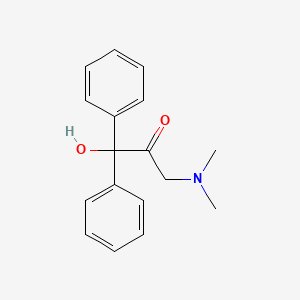
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
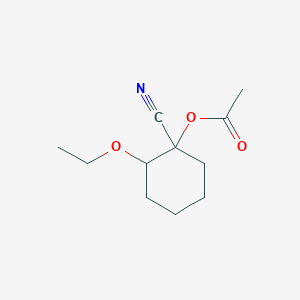
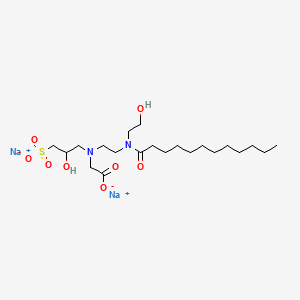
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
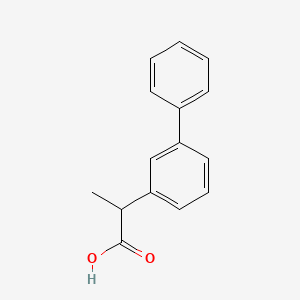
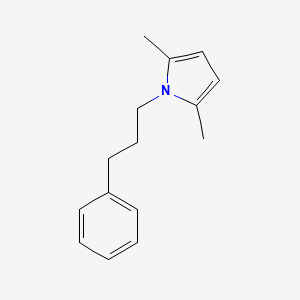
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
